Cas no 17342-60-8 (Benzene, 1,1',1''-(1,3,5-cyclohexanetriyl)tris-)

Benzene, 1,1',1''-(1,3,5-cyclohexanetriyl)tris- structure
17342-60-8 structure
Product Name:Benzene, 1,1',1''-(1,3,5-cyclohexanetriyl)tris-
CAS No:17342-60-8
MF:C24H24
MW:312.447366714478
CID:1358183
PubChem ID:119930
Update Time:2025-04-20

Benzene, 1,1',1''-(1,3,5-cyclohexanetriyl)tris- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,1',1''-(1,3,5-cyclohexanetriyl)tris-
    • UNII-RMS11A8E8B
    • 1,3,5-TRIPHENYLCYCLOHEXANE (MIXTURE OF ISOMERS)
    • 1,1',1''-(1s,3s,5s)-cyclohexane-1,3,5-triyltribenzene
    • 1,1',1''-((1alpha,3alpha,5alpha)-1,3,5-cyclohexanetriyl)trisbenzene
    • YVPJVAWPIRGOJN-NWTOFMHBSA-N
    • UNII-OV867N38SU
    • Q27285852
    • (3,5-diphenylcyclohexyl)benzene
    • 1,3,5-Triphenylcyclohexane, cis,trans-
    • 1,3,5-triphenyl-cyclohexane
    • 28336-57-4
    • UNII-81UC4L6QWW
    • BENZENE, 1,1',1''-((1.ALPHA.,3.ALPHA.,5.BETA.)-1,3,5-CYCLOHEXANETRIYL)TRIS-
    • EINECS 248-975-3
    • CHEBI:176964
    • BIDD:ER0393
    • (2(1)r)-2(5)-phenyl-2(1),2(2),2(3),2(4),2(5),2(6)-hexahydro-1(1),2(1):2(3),3(1)-terphenyl
    • 234079-32-4
    • 1,1',1''-(1r)-cyclohexane-1,3,5-triyltribenzene
    • 1,3,5-Triphenylcyclohexane
    • Benzene, 1,1',1''-((1alpha,3alpha,5alpha)-1,3,5-cyclohexanetriyl)tris-
    • 1,3,5-Triphenylcyclohexane, cis,cis-
    • cis,trans-1,3,5-triphenylcyclohexane
    • 1,3,5-TRIPHENYLCYCLOHEXANE-D5
    • NS00028464
    • DTXSID00182572
    • 1,1',1''-cyclohexane-1,3,5-triyltribenzene
    • 1alpha,3alpha,5beta-Triphenylcyclohexane
    • cis,cis-1,3,5-triphenylcyclohexane
    • CHEBI:176965
    • Q27288194
    • 17342-60-8
    • CHEBI:79936
    • BENZENE, 1,1',1''-((1.ALPHA.,3.ALPHA.,5.ALPHA.)-1,3,5-CYCLOHEXANETRIYL)TRIS-
    • 1,1',1''-(1,3,5-Cyclohexanetriyl)trisbenzene, 9CI
    • Cyclohexane, 1,3,5-triphenyl-
    • Q27149102
    • 81UC4L6QWW
    • (2(1)s,2(3)s,2(5)s)-2(5)-phenyl-2(1),2(2),2(3),2(4),2(5),2(6)-hexahydro-1(1),2(1):2(3),3(1)-terphenyl
    • RMS11A8E8B
    • OV867N38SU
    • Inchi: 1S/C24H24/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15,22-24H,16-18H2
    • InChI Key: YVPJVAWPIRGOJN-UHFFFAOYSA-N
    • SMILES: C1(C2C=CC=CC=2)CC(C2C=CC=CC=2)CC(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 312.18792
  • Monoisotopic Mass: 312.188
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 6.9

Experimental Properties

  • Density: 1.044
  • Boiling Point: 460.6°Cat760mmHg
  • Flash Point: 229.7°C
  • Refractive Index: 1.59
  • PSA: 0
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